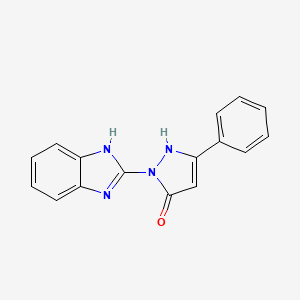

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

CAS No.: 516455-58-6

Cat. No.: VC6037428

Molecular Formula: C16H12N4O

Molecular Weight: 276.299

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 516455-58-6 |

|---|---|

| Molecular Formula | C16H12N4O |

| Molecular Weight | 276.299 |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)-5-phenyl-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C16H12N4O/c21-15-10-14(11-6-2-1-3-7-11)19-20(15)16-17-12-8-4-5-9-13(12)18-16/h1-10,19H,(H,17,18) |

| Standard InChI Key | GNAKOHZOCQHVOC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol features a pyrazole ring substituted at the 1-position with a benzimidazole group and at the 3-position with a phenyl group. The hydroxyl group at the 5-position introduces polarity, influencing solubility and hydrogen-bonding capabilities . The benzimidazole moiety, a bicyclic system with two fused rings, contributes aromaticity and planar geometry, which are critical for π-π stacking interactions in supramolecular assemblies .

Table 1: Comparative Molecular Data for Benzimidazole-Pyrazole Hybrids

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from related compounds provide benchmarks for structural validation. For example, 1H-NMR spectra of benzimidazole-pyrazole hybrids typically exhibit:

-

Aromatic proton signals between δ 6.92–7.64 ppm, corresponding to benzimidazole and phenyl groups .

-

Pyrazole ring protons as doublets with coupling constants (3J) near 2 Hz .

-

Hydroxyl protons appearing as broad singlets around δ 9–10 ppm, depending on solvent and hydrogen bonding .

High-resolution mass spectrometry (HRMS) of the methyl-phenyl analog (C17H14N4O) shows an exact mass of 290.32 g/mol, consistent with theoretical calculations .

Synthesis and Optimization Strategies

Condensation and Cyclization Reactions

The synthesis of benzimidazole-pyrazole hybrids generally involves cyclocondensation of enaminones with phenylhydrazines. For instance, 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes are synthesized via acid-catalyzed reactions between enaminones and phenylhydrazines in ethanol under reflux . Similarly, 1-(1H-benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol is obtained through multi-step reactions starting from o-phenylenediamine and substituted pyrazole precursors .

Catalytic and Solvent Systems

-

Catalysts: 4-Toluenesulfonic acid (PTSA) is commonly used to accelerate cyclization .

-

Solvents: Ethanol and dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .

-

Reaction Time and Temperature: Optimal yields are achieved at reflux temperatures (70–80°C) over 6–12 hours .

Table 2: Representative Synthetic Conditions for Analogous Compounds

| Starting Materials | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Enaminone + Phenylhydrazine | PTSA | Ethanol | Reflux | 65–78 | |

| o-Phenylenediamine + Pyrazole | None | DMF | 80°C | 72 |

Purification and Analytical Validation

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol yields high-purity products (>99% by HPLC) . Analytical validation includes:

-

1H-NMR: Confirmation of proton environments and integration ratios.

-

LCMS: Verification of molecular ion peaks and fragmentation patterns .

-

Elemental Analysis: Carbon, hydrogen, and nitrogen percentages within 0.4% of theoretical values .

Physicochemical and Supramolecular Properties

Solubility and Stability

Benzimidazole-pyrazole hybrids exhibit limited aqueous solubility due to aromatic stacking but show improved solubility in polar aprotic solvents like DMSO and DMF . Stability studies indicate that the compounds remain intact for up to three years at -20°C in powdered form, with no detectable degradation by HPLC .

Crystal Packing and Hydrogen Bonding

X-ray crystallography of related structures reveals layered arrangements stabilized by:

-

Intermolecular O–H···N hydrogen bonds between the pyrazole hydroxyl and benzimidazole nitrogen .

-

C–H···π interactions involving phenyl groups and adjacent aromatic rings .

These interactions enhance thermal stability and influence melting points, which typically range from 180–220°C .

Research Gaps and Future Directions

Despite promising data on analogs, specific studies on 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol are lacking. Critical areas for future research include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume